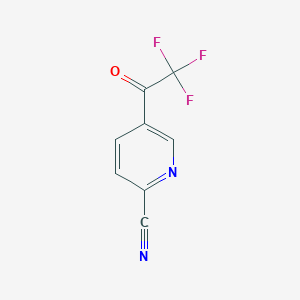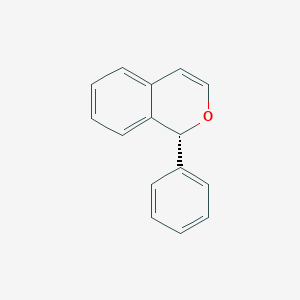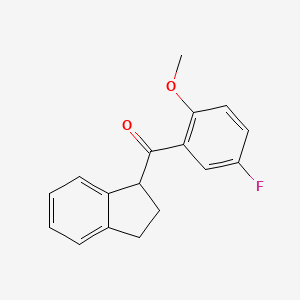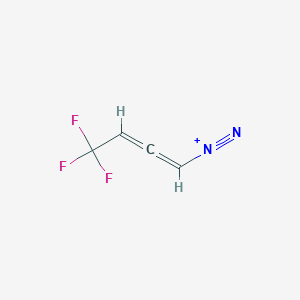
4,4,4-Trifluorobuta-1,2-diene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluorobuta-1,2-diene-1-diazonium is a chemical compound characterized by the presence of trifluoromethyl and diazonium functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobuta-1,2-diene-1-diazonium can be achieved through several methods. One common approach involves the reaction of propargyl p-toluenesulfonate with copper (trifluoromethyl) in N,N-dimethylformamide at temperatures ranging from 0°C to room temperature . This method yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluorobuta-1,2-diene-1-diazonium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include substituted trifluorobutadienes, reduced diazonium derivatives, and various oxidation products.
Applications De Recherche Scientifique
4,4,4-Trifluorobuta-1,2-diene-1-diazonium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluorobuta-1,2-diene-1-diazonium involves its reactivity with various molecular targets. The diazonium group can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,4,4-Trifluorobuta-1,2-diene-1-diazonium include:
- 4,4,4-Trifluorobuta-1,2-diene
- 4,4,4-Trifluorobut-1-ene-1-diazonium
- 4,4,4-Trifluorobut-2-ene-1-diazonium
Uniqueness
This compound is unique due to the combination of its trifluoromethyl and diazonium functional groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
918108-33-5 |
|---|---|
Formule moléculaire |
C4H2F3N2+ |
Poids moléculaire |
135.07 g/mol |
InChI |
InChI=1S/C4H2F3N2/c5-4(6,7)2-1-3-9-8/h2-3H/q+1 |
Clé InChI |
JMSYXCMDXOYFQE-UHFFFAOYSA-N |
SMILES canonique |
C(=C=C[N+]#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
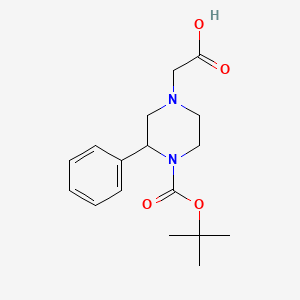
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
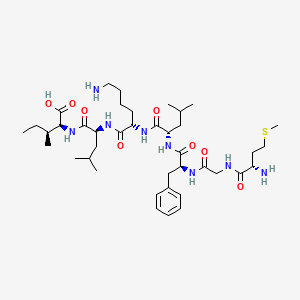
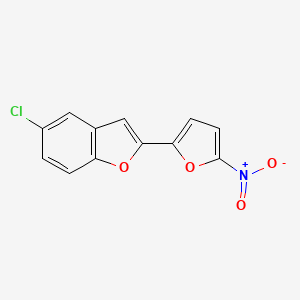
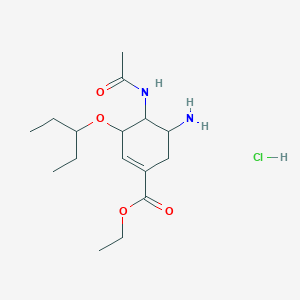
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)

![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
